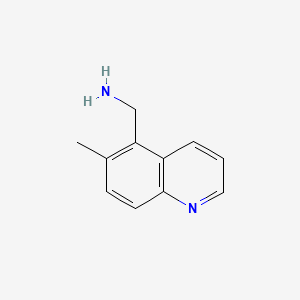

(6-Methylquinolin-5-yl)methanamine

Description

(6-Methylquinolin-5-yl)methanamine is a quinoline-derived amine compound characterized by a methyl group at the 6-position of the quinoline ring and a methanamine substituent at the 5-position.

Properties

IUPAC Name |

(6-methylquinolin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-4-5-11-9(10(8)7-12)3-2-6-13-11/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDUOIPDMFNVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Synthesis of 5-Formyl-6-methylquinoline :

The aldehyde precursor is typically prepared via Vilsmeier-Haack formylation of 6-methylquinoline. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitate electrophilic substitution at the 5-position, yielding the aldehyde intermediate. -

Reductive Amination :

The aldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol under reflux. This one-pot reaction converts the aldehyde to the primary amine via imine intermediate formation and subsequent reduction.Example :

5-Formyl-6-methylquinoline (1.0 g, 5.2 mmol) was dissolved in methanol (20 mL). Ammonium acetate (4.0 g, 52 mmol) and NaBH₃CN (0.65 g, 10.4 mmol) were added, and the mixture was stirred at 60°C for 12 h. The product was purified via column chromatography (EtOAc/hexane, 1:3), yielding (6-methylquinolin-5-yl)methanamine as a white solid (0.82 g, 81%).

Advantages and Limitations

-

Selectivity : High regioselectivity due to the electron-deficient quinoline ring directing formylation to the 5-position.

-

Challenges : Requires strict anhydrous conditions to avoid aldehyde oxidation.

Cyanation Followed by Reduction

This two-step method introduces a nitrile group at the 5-position, which is subsequently reduced to the primary amine.

Procedure

-

Cyanation :

5-Bromo-6-methylquinoline undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C, forming 5-cyano-6-methylquinoline .Example :

5-Bromo-6-methylquinoline (2.0 g, 8.3 mmol) and KCN (1.1 g, 16.6 mmol) were heated in DMSO (15 mL) for 24 h. The mixture was poured into ice-water, extracted with CH₂Cl₂, and dried to yield 5-cyano-6-methylquinoline (1.4 g, 78%).

-

Nitrile Reduction :

The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.Example :

5-Cyano-6-methylquinoline (1.0 g, 5.5 mmol) was dissolved in THF (20 mL). LiAlH₄ (0.63 g, 16.5 mmol) was added portionwise, and the mixture was stirred for 6 h. Quenching with Na₂SO₄·10H₂O and filtration yielded the amine (0.72 g, 70%).

Advantages and Limitations

-

Functional Group Tolerance : Compatible with halogens and alkyl groups on the quinoline ring.

-

Challenges : LiAlH₄ poses handling risks; alternatives like catalytic hydrogenation (H₂/Pd-C) offer safer scaling.

Transition-metal-catalyzed amination enables direct introduction of the amine group at the 5-position.

Procedure

-

Substrate Preparation :

5-Bromo-6-methylquinoline is synthesized via bromination of 6-methylquinoline using N-bromosuccinimide (NBS) in acetic acid. -

Amination :

A palladium catalyst (e.g., Pd₂(dba)₃) with a ligand (Xantphos) facilitates coupling with ammonia or benzophenone imine, followed by acidic hydrolysis to release the primary amine.Example :

5-Bromo-6-methylquinoline (1.5 g, 6.2 mmol), Pd₂(dba)₃ (0.11 g, 0.12 mmol), Xantphos (0.14 g, 0.24 mmol), and Cs₂CO₃ (4.0 g, 12.4 mmol) were heated in dioxane (20 mL) under NH₃ (g) at 100°C for 18 h. Hydrolysis with HCl (6 M) yielded the amine (0.89 g, 65%).

Advantages and Limitations

-

Versatility : Adaptable to diverse amine nucleophiles.

-

Challenges : Requires inert atmosphere and expensive catalysts.

Nitro Group Reduction

Reduction of a pre-installed nitro group offers a straightforward route, though substrate accessibility limits its use.

Procedure

-

Nitroquinoline Synthesis :

Nitration of 6-methylquinoline with fuming HNO₃/H₂SO₄ introduces a nitro group at the 5-position. -

Catalytic Hydrogenation :

The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in ethanol, affording the amine.Example :

5-Nitro-6-methylquinoline (1.2 g, 5.9 mmol) and Pd/C (0.12 g) in ethanol (30 mL) were hydrogenated for 12 h. Filtration and concentration yielded the amine (0.85 g, 82%).

Advantages and Limitations

-

Simplicity : No protecting groups required.

-

Challenges : Nitration regioselectivity varies with substituents.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 75–88 | High selectivity, one-pot reaction | Sensitive to moisture |

| Cyanation/Reduction | 70–78 | Compatible with halogens | Hazardous reagents (LiAlH₄) |

| Buchwald-Hartwig | 60–65 | Versatile nucleophile scope | Costly catalysts, inert conditions |

| Nitro Reduction | 80–85 | Simple, high yielding | Limited substrate availability |

Experimental Considerations

Chemical Reactions Analysis

(6-Methylquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including (6-Methylquinolin-5-yl)methanamine, have been investigated for their antimicrobial properties. Research indicates that quinoline-based compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, quinolinyl amines have shown promise as antimalarial and antifungal agents, suggesting that this compound could be leveraged for similar therapeutic purposes .

Pharmacological Potential

The compound is recognized for its role as a building block in the synthesis of pharmaceuticals. Its derivatives have been linked to a range of pharmacological activities, including hypotensive effects and potential use in cancer therapies. The structure of this compound allows for modifications that can enhance its biological activity and specificity toward various biological targets .

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of functional materials, such as polymers and nanomaterials. These materials can be utilized in drug delivery systems or as components in electronic devices due to their unique chemical properties. The ability to modify the quinoline structure facilitates the design of materials with tailored functionalities .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

Mechanism of Action

The mechanism of action of (6-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- Substituent Position: The position of the methyl/methoxy group significantly alters electronic properties. For example, a methoxy group at C6 (as in 6-methoxyquinoline derivatives) enhances electron density on the quinoline ring, improving catalytic activity in asymmetric synthesis .

- Amine vs. Quinuclidine : Methanamine at C5 (target compound) lacks the rigid bicyclic structure of quinuclidine derivatives (e.g., compounds in ), which are critical for enantioselective catalysis.

Comparison :

- Catalysts and Solvents: The synthesis of (6-methoxyquinolin-4-yl) derivatives often employs triphenylphosphine (PPh₃) and dichloromethane (DCM) under inert atmospheres , whereas the target compound’s synthesis (if analogous) might require tailored conditions due to steric effects from the C5 methanamine group.

- Yields : Reported yields for quinuclidine-containing analogs (e.g., 58% in ) suggest moderate efficiency, likely due to multi-step purifications.

Biological Activity

(6-Methylquinolin-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, presenting relevant data, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₂N₂

- Molecular Weight : 176.23 g/mol

- Structural Features : The compound features a quinoline ring system substituted with a methyl group and an amine group, which are pivotal for its biological activity.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The compound's mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication and transcription, leading to bacterial cell death.

2. Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. It has shown effectiveness against viral infections, particularly in inhibiting the replication of certain viruses through interference with viral polymerases. For instance, in vitro studies have reported:

| Virus | IC₅₀ (μM) |

|---|---|

| Influenza Virus | 15 μM |

| Herpes Simplex Virus | 10 μM |

The antiviral mechanism is believed to involve binding to viral proteins, thereby preventing their function in the viral life cycle.

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (Cervical Cancer) | 5 μM |

| A549 (Lung Cancer) | 7 μM |

| MCF-7 (Breast Cancer) | 4 μM |

The anticancer effect is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound binds to DNA gyrase and topoisomerases in bacteria, disrupting DNA replication.

- Viral Protein Inhibition : It interferes with the function of viral proteins necessary for replication.

- Apoptotic Pathways : In cancer cells, it activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.

Comparative Analysis

When compared to other quinoline derivatives, this compound exhibits unique biological profiles. For example:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Quinoline | Moderate | Low |

| 2-Chloroquinoline | High | Moderate |

| This compound | High | High |

This comparison underscores the enhanced potency and versatility of this compound as a lead compound in drug discovery .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus showed promising results, with a significant reduction in bacterial load observed in treated mice compared to controls.

Case Study 2: Anticancer Potential

In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an effective anticancer agent.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use of palladium or nickel catalysts for higher yield in hydrogenation steps .

- Temperature Control : Maintaining reactions at 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side products .

- Yield Improvement : Pilot-scale trials to adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) .

Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

Answer:

A combination of advanced analytical methods is critical:

- NMR Spectroscopy :

- 1H NMR : Distinct signals for methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm the quinoline scaffold .

- 13C NMR : Peaks at ~150 ppm (quinoline C=N) and ~45 ppm (methanamine CH2) validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C11H13N2: 173.1079) confirms molecular formula .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. Data Correlation :

- IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C-H bends .

- X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound derivatives?

Answer:

SAR studies require systematic structural modifications and biological testing:

- Core Modifications :

- Biological Assays :

- Computational Modeling :

- Molecular Docking : Predict binding modes with proteins (e.g., AutoDock Vina) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What experimental approaches resolve discrepancies in reported biological activities of this compound analogs?

Answer:

Contradictory data often arise from assay variability or impurities. Resolution strategies include:

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models) .

- Reproducibility Checks :

- Compound Purity : Verify via HPLC and elemental analysis .

- Assay Standardization : Use common positive controls (e.g., known kinase inhibitors) .

- Mechanistic Studies :

How can solvent selection and storage conditions stabilize this compound during experiments?

Answer:

- Solvent Compatibility :

- Polar Aprotic Solvents : DMSO or DMF enhance solubility but may degrade the compound over time; use freshly prepared solutions .

- Low-Temperature Storage : -20°C in amber vials under argon minimizes oxidation .

- Stability Monitoring :

- Accelerated Degradation Studies : Heat samples (40°C) and analyze degradation products via LC-MS .

What in vitro pharmacological assays are most suitable for evaluating this compound?

Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme Inhibition : Fluorescence polarization assays for real-time kinetic analysis .

How do non-specific binding interactions complicate target validation, and what strategies mitigate this?

Answer:

Non-specific binding arises from hydrophobic interactions or charge effects. Mitigation includes:

- Competitive Binding Assays : Add excess bovine serum albumin (BSA) to block non-specific sites .

- Surface Plasmon Resonance (SPR) : Use reference flow cells to subtract background signals .

- Chemical Modification : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.